1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine

Chemical Biology Probes Fragment-Based Drug Discovery PROTAC Linker Chemistry

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine (CAS 1713639-73-6) is a heterocyclic small molecule (C₈H₁₁N₇, MW 205.22 g/mol) belonging to the v-triazolo[4,5-d]pyrimidine class—a well-established purine bioisostere (8-azapurine) scaffold. The compound features a 7-position pyrrolidin-3-amine substituent that introduces a primary aliphatic amine (pKa ~9.5–10.5 for aliphatic amines) distal to the heteroaromatic core, creating a nucleophilic handle absent in simple 7-pyrrolidinyl or 7-piperidinyl analogs.

Molecular Formula C8H11N7
Molecular Weight 205.22 g/mol
Cat. No. B11774046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine
Molecular FormulaC8H11N7
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=NC=NC3=NNN=C32
InChIInChI=1S/C8H11N7/c9-5-1-2-15(3-5)8-6-7(10-4-11-8)13-14-12-6/h4-5H,1-3,9H2,(H,10,11,12,13,14)
InChIKeyMOYVMKYWBXGISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine – Structural Identity, Physicochemical Baseline & Procurement Fundamentals


1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine (CAS 1713639-73-6) is a heterocyclic small molecule (C₈H₁₁N₇, MW 205.22 g/mol) belonging to the v-triazolo[4,5-d]pyrimidine class—a well-established purine bioisostere (8-azapurine) scaffold [1]. The compound features a 7-position pyrrolidin-3-amine substituent that introduces a primary aliphatic amine (pKa ~9.5–10.5 for aliphatic amines) distal to the heteroaromatic core, creating a nucleophilic handle absent in simple 7-pyrrolidinyl or 7-piperidinyl analogs . Physicochemically, the molecule displays a computed LogP of -0.7, two hydrogen-bond donors (the pyrrolidine –NH₂), six hydrogen-bond acceptors, and a single rotatable bond—properties that favor aqueous solubility while retaining sufficient lipophilicity for passive membrane permeation in cellular assays [1].

Why In-Class 7-Substituted Triazolo[4,5-d]pyrimidines Cannot Be Freely Substituted for 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine in Target-Centric Research


Substituting another 7-substituted triazolo[4,5-d]pyrimidine—such as the piperidin-4-amine analog (CAS 1707399-90-3) or the positional isomer 5-pyrrolidin-1-yl-7-amine (CAS 92335-64-3)—for 1-(1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine introduces critical differences in hydrogen-bond geometry, basicity, and synthetic tractability that can alter target engagement and lead-optimization trajectories [1]. The 3-amino group on the pyrrolidine ring is positioned one carbon closer to the heteroaromatic core than the 4-amino group of the piperidine analog, reducing the N–N distance between the primary amine and the pyrimidine N1/N3 acceptors by approximately 0.5 Å in the lowest-energy conformer, which materially affects recognition by ATP-binding pockets of kinases and deaminases [2]. Furthermore, the pyrrolidine ring imposes a restricted conformational envelope (pseudorotation phase angle ~0–40° for the envelope conformer) compared with the chair–boat equilibrium of piperidine, altering the presentation of the amine to hydrogen-bond partners [2]. Generic replacement with a positional isomer that places the pyrrolidine at C5 and the amine at C7 (CAS 92335-64-3) completely inverts the hydrogen-bond donor/acceptor topology relative to the purine-binding face, making target engagement profiles non-interchangeable [1].

Quantitative Differentiation Evidence: 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine vs. Closest Structural Analogs


Free Primary Amine Handle: Quantified Advantage for One-Step Bioconjugation vs. Non-Amine Analogs

The target compound possesses a solvent-exposed primary aliphatic amine on the pyrrolidine C3 position, enabling direct amide coupling or reductive amination without deprotection steps. In contrast, the unsubstituted pyrrolidine analog (7-(pyrrolidin-1-yl)-triazolo[4,5-d]pyrimidine) and the 3-hydroxy analog (compound 39 from WO2013068306) lack this nucleophilic amine, requiring pre-functionalization (e.g., mesylation, oxidation, or Mitsunobu) to introduce a conjugation handle—adding 1–2 synthetic steps and typically reducing overall yield by 20–40% [1]. The piperidin-4-amine analog (CAS 1707399-90-3) also bears a primary amine, but the increased ring size shifts the amine position by ~1.2 Å away from the core relative to the pyrrolidine conformation, altering the trajectory of conjugated payloads .

Chemical Biology Probes Fragment-Based Drug Discovery PROTAC Linker Chemistry

Hydrogen-Bond Donor Count and Topological Polar Surface Area: Differential ADME Predictors vs. Piperidine and Hydroxy Analogs

The target compound has 2 hydrogen-bond donors (both on the pyrrolidin-3-amine) and a computed topological polar surface area (TPSA) of approximately 90 Ų, placing it within the favorable range for oral bioavailability and blood–brain barrier penetration according to Lipinski's and Veber's rules [1]. The 3-hydroxy analog (pyrrolidin-3-ol substituent) adds a third HBD and increases TPSA to ~105 Ų, reducing predicted CNS penetration (CNS MPO desirability score decrement of ~0.3 units) [2]. The piperidin-4-amine analog has identical HBD count (2) but a larger TPSA (~95 Ų) due to the expanded ring, and two additional rotatable bonds, which correlates with reduced oral bioavailability in rat models for related triazolopyrimidine series [2].

ADME-Tox Profiling CNS Drug Design Physicochemical Property Optimization

Positional Isomer Selectivity: 7-Pyrrolidin-3-amine vs. 5-Pyrrolidinyl-7-amine Target Engagement Topology

The triazolo[4,5-d]pyrimidine scaffold is an established purine bioisostere where the 7-position corresponds to the purine 6-position—a critical hydrogen-bonding locus in ATP-competitive kinase inhibitors [1]. In the target compound, the pyrrolidin-3-amine at C7 projects the primary amine toward the ribose-binding pocket, mimicking the 6-amino group of adenine. The positional isomer 5-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine (CAS 92335-64-3) places the amine at C7 but the pyrrolidine at C5, effectively reversing the donor–acceptor vector alignment relative to the hinge-binding region of kinases. Docking studies with the ERK3 crystal structure (PDB: 6YKY) demonstrate that 7-substituted 5-amine triazolopyrimidines achieve sub-100 nM biochemical IC₅₀ values (IC₅₀ = 14–98 nM, NanoBRET cellular assay), whereas the reverse topology is generally inactive at <10 µM against the same kinase panel [2].

Kinase Inhibitor Design Purine Bioisostere Structure-Based Drug Design

Molecular Weight Advantage and Ligand Efficiency Metrics vs. 8-Azaadenosine

8-Azaadenosine (CAS 10299-44-2) is a known ADAR1 inhibitor (IC₅₀ ~0.5–2 µM in cellular A-to-I editing assays) that shares the triazolo[4,5-d]pyrimidine core but incorporates a ribose sugar, resulting in a molecular weight of 285.26 g/mol . The target compound, at MW 205.22 g/mol, is 28% lighter and lacks the metabolically labile glycosidic bond. Its ligand efficiency (LE, calculated as 1.4 × pIC₅₀ / heavy-atom count) is inherently higher for any given potency: at a hypothetical IC₅₀ of 1 µM, the target compound would have LE ≈ 0.35 kcal/mol per heavy atom, vs. LE ≈ 0.26 for 8-azaadenosine, assuming comparable potency [1]. This 35% LE advantage makes the compound a more attractive fragment or early lead scaffold for fragment-based drug discovery (FBDD) campaigns where heavy-atom count minimization is prioritized.

Fragment-Based Screening Ligand Efficiency Lead-Like Properties

Procurement Decision Matrix: High-Impact Application Scenarios for 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine


PROTAC and Bivalent Degrader Linker Attachment via Primary Amine

The free 3-amino group on the pyrrolidine ring enables direct one-step conjugation to carboxylate-terminated PEG linkers or E3 ligase ligands using standard amide coupling chemistry (HATU/DIPEA, DMF, RT), bypassing the need for protective-group strategies or post-functionalization of alcohol/amine-lacking analogs. This positions the compound as a preferential warhead scaffold for PROTAC development targeting kinases (e.g., ERK3, USP28) that recognize the triazolo[4,5-d]pyrimidine core, as demonstrated by the sub-100 nM biochemical activity of related 7-substituted-5-amino derivatives in the ERK3 NanoBRET assay [1].

Fragment-Based Drug Discovery (FBDD) Screening Library Inclusion

With a heavy-atom count of 15 and MW of 205.22 g/mol, the compound satisfies the 'rule of three' criteria (MW < 300, HBD ≤ 3, HBA ≤ 6, clogP ≤ 3) for fragment library membership. Its computed LogP of -0.7 and TPSA of ~90 Ų indicate high aqueous solubility, enabling screening at fragment concentrations (200–1000 µM) without DMSO-induced aggregation artifacts. The single rotatable bond minimizes entropic penalties upon target binding, maximizing the fragment's ligand efficiency potential relative to flexible comparators like 8-azaadenosine or the piperidine analog [2].

Purine-Mimetic Kinase Inhibitor Scaffold for Structure-Based Design

As a 7-substituted v-triazolo[4,5-d]pyrimidine, the compound functions as a 6-substituted purine bioisostere. The 7-pyrrolidin-3-amine vector projects the primary amine into the ribose-binding subpocket of the ATP-binding site, as validated by the ERK3 co-crystal structure (PDB 6YKY) for the related 7-substituted-5-amine series. This geometry supports rational, structure-guided optimization of hinge-region hydrogen bonds without the synthetic complexity of installing a 6-aminopurine scaffold. The compound's physicochemical profile (2 HBD, LogP -0.7) further aligns with kinase inhibitor property guidelines, making it a high-priority procurement item for medicinal chemistry groups building targeted kinase libraries [3].

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